3-Fluoro-2-methylpropanoic acid
Overview
Description
3-Fluoro-2-methylpropanoic acid is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a molecular formula of C4H7FO2 and a molecular weight of 106.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylpropanoic acid typically involves the fluorination of 2-methylpropanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: The compound is explored for its potential in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, polymers, and other materials where fluorinated compounds offer enhanced properties.
Mechanism of Action
The mechanism by which 3-Fluoro-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate or inhibitor for enzymes that process carboxylic acids. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique interactions with biological molecules.
Comparison with Similar Compounds
2-Fluoro-2-methylpropanoic acid: Another fluorinated carboxylic acid with similar properties but different substitution patterns.
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid: A compound with an additional fluorine atom, offering different reactivity and applications.
2-Amino-3-fluoro-2-methylpropanoic acid: A fluorinated amino acid used in biochemical studies and medical research.
Uniqueness: 3-Fluoro-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields, from organic synthesis to drug development, highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
3-fluoro-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEZHXQDTZQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-39-6 | |
Record name | 3-fluoro-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do N-MeFAMP and FAMP interact with their target and what are the downstream effects?
A: Both N-MeFAMP and FAMP are non-natural amino acids designed to target tumors by exploiting their altered metabolic states, particularly their increased demand for amino acids for rapid growth and proliferation [, ]. These compounds enter tumor cells primarily via the system A amino acid transport system, demonstrating higher uptake in tumor cells compared to normal brain cells [, ]. This difference in uptake allows for visualization of the tumor using Positron Emission Tomography (PET) after radiolabeling the compounds with fluorine-18 ([18F]FAMP and [18F]N-MeFAMP). The downstream effect of this uptake is the emission of positrons from the accumulated radiotracer within the tumor, which can be detected by a PET scanner, allowing for tumor imaging [, ].
Q2: What is the significance of chirality in the biological activity of N-MeFAMP and FAMP?
A: Research has shown that the (R)-enantiomers of both [18F]FAMP and [18F]N-MeFAMP demonstrate superior tumor uptake in vivo compared to their corresponding (S)-enantiomers []. This suggests that the system A amino acid transporter, responsible for their uptake, exhibits stereoselectivity, preferentially transporting the (R)-enantiomers. This finding highlights the importance of chirality in the development of these compounds as potential imaging agents, as the (R)-enantiomers offer improved tumor targeting and potentially better imaging contrast [].
Q3: What are the advantages of N-MeFAMP over FAMP as a potential PET imaging agent for brain tumors?
A: While both compounds show promise, [18F]N-MeFAMP demonstrates a higher specificity for the system A amino acid transporter compared to [18F]FAMP []. In vivo studies further support this, showing a significantly higher tumor-to-normal brain ratio of radioactivity at 60 minutes post-injection for [18F]N-MeFAMP (104:1) compared to [18F]FAMP (36:1) []. This suggests that [18F]N-MeFAMP may offer a better signal-to-noise ratio in PET imaging, potentially leading to clearer tumor visualization and more accurate diagnosis [].
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